molecular formula C8H6F4OS B8003098 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

Cat. No.: B8003098
M. Wt: 226.19 g/mol
InChI Key: JWDGLNYZRKYJKJ-UHFFFAOYSA-N
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Description

Fundamental Significance of Fluorinated Organosulfur Compounds

The combination of fluorine and sulfur within a single organic molecule gives rise to a unique set of properties. Fluorine, as the most electronegative element, imparts significant electronic effects, often enhancing metabolic stability and binding affinity in bioactive molecules. chemrxiv.orglookchem.com The introduction of fluoroalkyl groups can increase lipophilicity, which is a critical parameter for the membrane permeability of drug candidates. scbt.com

Simultaneously, the sulfur atom, particularly in the form of a thiol (-SH) group, offers a versatile handle for chemical transformations. Thiols are more acidic than their alcohol counterparts and are highly nucleophilic, enabling a wide range of reactions such as alkylation, oxidation to disulfides, and coordination to metal centers. wikipedia.orggoogle.com In fluorinated aromatic thiols, the electron-withdrawing nature of the fluorine substituents can further increase the acidity of the thiol proton, modulating its reactivity. This synergy between the stabilizing effects of fluorine and the reactive versatility of the thiol group makes fluorinated organosulfur compounds valuable intermediates in organic synthesis. nih.gov

Historical Development and Contemporary Relevance of Thiophenol Chemistry

Thiophenol (C₆H₅SH), the simplest aromatic thiol, has been a subject of chemical study for well over a century. google.com Early methods for its synthesis often involved the reduction of benzenesulfonyl chloride or the reaction of a diazonium salt with a sulfur source. taylorandfrancis.comresearchgate.net A notable historical method is the Leuckart thiophenol reaction, which proceeds via a diazonium salt and a xanthate. google.com Another classic approach is the Newman-Kwart rearrangement, which converts phenols to thiophenols. google.commdpi.com

In contemporary chemistry, the relevance of thiophenol and its derivatives has expanded significantly. Thiophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. fluorochem.co.uk Modern synthetic methods, such as copper-catalyzed C-S coupling reactions, have made a wide array of substituted thiophenols more accessible. mdpi.com These compounds are utilized in "click" chemistry, for the formation of self-assembled monolayers on metal surfaces, and as key building blocks in the synthesis of complex heterocyclic systems like benzothiazoles. The distinct reactivity of the thiol group continues to be exploited in the development of novel synthetic methodologies and functional materials.

The 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol Structural Motif: Implications for Molecular Design

The specific structure of this compound offers a compelling case study in molecular design. Its architecture is defined by three key features: the thiol group, the benzene (B151609) ring, and the 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group at the meta-position.

The thiol group provides a reactive site for further functionalization, as discussed previously. wikipedia.org Its position on the aromatic ring makes it a nucleophile and a potential ligand for metal coordination. wikipedia.orggoogle.com

The 1,1,2,2-tetrafluoroethoxy group is a potent modulator of the molecule's properties. Due to the high electronegativity of the four fluorine atoms, this group exerts a strong electron-withdrawing inductive effect. merckmillipore.com This electronic pull influences the electron density of the aromatic ring and increases the acidity of the thiol proton compared to unsubstituted thiophenol. google.com Unlike a trifluoromethyl (-CF₃) group, the ether linkage introduces a degree of conformational flexibility. This combination of electronic influence and structural characteristics can be leveraged in the design of molecules for applications in medicinal chemistry and materials science, where fine-tuning of properties like pKa, lipophilicity, and intermolecular interactions is crucial. chemrxiv.orgresearchgate.net

The placement of the tetrafluoroethoxy group at the meta-position (position 3) is also significant. In this position, its strong inductive effect dominates, without the counteracting resonance effects that would be present at the ortho or para positions. This positioning ensures a predictable modification of the ring's electronic properties and the reactivity of the distal thiol group. The steric bulk of the substituent is also a consideration in molecular design, potentially influencing binding interactions with biological targets or the packing of molecules in the solid state. The interplay of these steric and electronic effects makes the this compound scaffold a valuable building block for creating molecules with highly specific and predictable characteristics.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1443311-53-2
Molecular Formula C₈H₆F₄OS
Purity 97.0%

Table 2: Comparison of Acidity for Phenol (B47542) and Thiophenol

This table illustrates the significant difference in acidity between a hydroxyl and a sulfhydryl group on a benzene ring, a key principle in thiophenol chemistry.

CompoundFunctional GrouppKaReference
Phenol-OH9.95 wikipedia.org
Thiophenol-SH6.62 wikipedia.org

Table 3: Influence of Fluorinated Substituents on Aromatic Systems

This table summarizes the general electronic effects of fluorine-containing groups, which are critical for understanding the properties of this compound.

Substituent TypeGeneral Effect on Aromatic RingImplication for ReactivityReference
Fluorine Atom (-F) Strong inductive electron withdrawal; weak resonance electron donation.Deactivates ring towards electrophilic substitution. merckmillipore.com
Trifluoromethyl Group (-CF₃) Strong inductive electron withdrawal.Strongly deactivates ring towards electrophilic substitution. lookchem.com
Fluoroalkoxy Group (-ORf) Strong inductive electron withdrawal via the alkyl chain.Modulates lipophilicity and metabolic stability. scbt.comchemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGLNYZRKYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,1,2,2 Tetrafluoroethoxy Thiophenol

Direct Synthesis Pathways for 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

Direct synthetic pathways to this compound can be envisioned through two primary retrosynthetic disconnections. The first involves the formation of the carbon-sulfur bond on an aromatic ring already bearing the 1,1,2,2-tetrafluoroethoxy substituent. The second, conversely, involves the formation of the carbon-oxygen bond of the fluoroalkoxy group on a pre-existing thiophenol derivative.

Strategies Involving the Thiolation of Pre-functionalized Arenes Bearing the 1,1,2,2-Tetrafluoroethoxy Group

This approach leverages established methods for thiophenol synthesis, starting from an aromatic precursor that already contains the desired 1,1,2,2-tetrafluoroethoxy group at the meta position. The key challenge lies in the synthesis of suitable starting materials, such as 3-(1,1,2,2-tetrafluoroethoxy)aniline, 3-(1,1,2,2-tetrafluoroethoxy)phenol (B1306009), or 3-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride.

One of the most classic and versatile methods for the synthesis of thiophenols from anilines is the Leuckart thiophenol reaction . diva-portal.orgorganic-chemistry.orgwikipedia.org This two-step process involves the diazotization of the aniline (B41778) precursor, followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate) to form a stable aryl xanthate intermediate. Subsequent hydrolysis of the xanthate furnishes the desired thiophenol.

Another prominent strategy is the Newman-Kwart rearrangement , which provides a route from phenols to thiophenols. wikipedia.orgorganic-chemistry.orgjk-sci.comchem-station.comchem-station.com This thermal rearrangement involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. chem-station.com Hydrolysis of the S-aryl thiocarbamate then yields the thiophenol. Recent advancements have introduced milder, palladium-catalyzed or photoredox-mediated conditions for this rearrangement, potentially offering better compatibility with sensitive functional groups. wikipedia.orgchem-station.com

A third major pathway involves the reduction of an aryl sulfonyl chloride . orgsyn.org A variety of reducing agents can be employed for this transformation, with zinc dust and acid being a classical and effective choice. orgsyn.org This method is generally high-yielding, though it may not be compatible with other reducible functional groups in the molecule.

Table 1: Proposed Synthetic Schemes for Thiolation of Pre-functionalized Arenes
Starting Material Reaction Sequence Key Intermediates Final Product Relevant Methodologies
3-(1,1,2,2-Tetrafluoroethoxy)aniline1. Diazotization (NaNO₂, HCl) 2. Reaction with Potassium Ethyl Xanthate 3. Hydrolysis (NaOH)Aryl diazonium salt, Aryl xanthateThis compoundLeuckart Thiophenol Reaction
3-(1,1,2,2-Tetrafluoroethoxy)phenol1. Formation of O-aryl thiocarbamate (e.g., with dimethylthiocarbamoyl chloride) 2. Thermal or Catalyzed Rearrangement 3. Hydrolysis (NaOH or KOH)O-aryl thiocarbamate, S-aryl thiocarbamateThis compoundNewman-Kwart Rearrangement
3-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl chlorideReduction (e.g., Zn/H₂SO₄ or other reducing agents)-This compoundReduction of Sulfonyl Chlorides

Introduction of the 1,1,2,2-Tetrafluoroethoxy Moiety onto Thiophenolic Scaffolds

This alternative strategy begins with a thiophenol derivative that is subsequently functionalized with the 1,1,2,2-tetrafluoroethoxy group. A significant challenge in this approach is the potential for the thiol group to interfere with the fluoroalkoxylation reaction. Therefore, protection of the thiol may be necessary.

The direct electrophilic introduction of a tetrafluoroethoxy group onto an aromatic ring is a developing area of research. Reagents capable of delivering an electrophilic "OCHF₂CF₂⁺" equivalent are not common. More established are methods for electrophilic trifluoromethylation and trifluoromethoxylation, but analogous tetrafluoroethoxylation reagents are less developed.

A more plausible approach involves the nucleophilic substitution of a suitable leaving group on the aromatic ring by a tetrafluoroethoxide anion. This would typically require starting with a 3-halothiophenol or a 3-hydroxythiophenol (B1363457) derivative. The thiol group would likely need to be protected, for example, as a thioether or a disulfide, to prevent its nucleophilic interference. Following the introduction of the tetrafluoroethoxy group, the protecting group would be removed to yield the final product.

Table 2: Proposed Scheme for Nucleophilic Tetrafluoroethoxylation
Starting Material Reaction Sequence Key Intermediates Final Product Relevant Methodologies
3-Halothiophenol (e.g., 3-chlorothiophenol)1. Protection of the thiol group (e.g., as a methyl thioether) 2. Nucleophilic aromatic substitution with a tetrafluoroethoxide source 3. Deprotection of the thiolProtected thiophenol, Aryl etherThis compoundThiol protection, Nucleophilic Aromatic Substitution (SNAAr), Deprotection

Ancillary Synthetic Routes and Precursor Chemistry

The successful implementation of the synthetic strategies outlined above is contingent on the availability of the necessary precursors. The following section provides a brief overview of general methods for the synthesis of key starting materials.

General Synthesis of Thiophenols and Substituted Aromatic Thiols

The synthesis of substituted thiophenols is a well-established field in organic chemistry. ias.ac.inresearchgate.netacs.org Beyond the methods already mentioned, other notable approaches include:

From Aryl Halides: Aryl halides can be converted to thiophenols through various methods, including reaction with sodium hydrosulfide (B80085) or through transition metal-catalyzed cross-coupling reactions with a sulfur source. organic-chemistry.org For instance, copper-catalyzed coupling of aryl iodides with elemental sulfur followed by reduction is an effective method. organic-chemistry.org

From Disulfides: The reduction of diaryl disulfides is a common and straightforward method to obtain the corresponding thiophenols. A variety of reducing agents, such as sodium borohydride (B1222165) or triphenylphosphine (B44618) in aqueous media, can be employed for this purpose. researchgate.net

These general methods provide a broad toolkit for the synthesis of a wide range of substituted thiophenols, which can then serve as precursors for the introduction of the 1,1,2,2-tetrafluoroethoxy group.

Preparation of Key Intermediates for 1,1,2,2-Tetrafluoroethoxy Group Introduction

The successful synthesis of this compound is fundamentally dependent on the efficient preparation of key precursor molecules that allow for the introduction of the 1,1,2,2-tetrafluoroethoxy moiety onto an aromatic scaffold. The most direct and pivotal intermediate in this synthetic pathway is 3-(1,1,2,2-tetrafluoroethoxy)phenol.

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol

While 3-(1,1,2,2-tetrafluoroethoxy)phenol is a commercially available compound biosynth.comscbt.com, understanding its synthesis is crucial for a comprehensive grasp of the route to the final thiophenol product. A prevalent strategy for constructing such fluoroalkoxy-substituted phenols employs a multi-step sequence commencing with a readily accessible nitroaromatic precursor. A representative synthesis of a structurally related compound, 2-(2,2,2-trifluoroethoxy)phenol, offers a well-established template for this process google.com.

The generalized synthetic route can be delineated as follows:

Etherification of a Halonitrobenzene: The synthesis typically begins with the etherification of a suitable halonitrobenzene, for instance, 1-chloro-3-nitrobenzene (B92001) or 1-bromo-3-nitrobenzene, with 1,1,2,2-tetrafluoroethanol. This reaction is carried out in the presence of a base, and the electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic aromatic substitution of the halogen.

Reduction of the Nitro Group: The subsequent step involves the reduction of the nitro group in the resulting 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (B154442) to form the corresponding aniline, 3-(1,1,2,2-tetrafluoroethoxy)aniline. This transformation can be accomplished through various established methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, or by employing chemical reducing agents like iron powder in an acidic medium.

Diazotization and Hydrolysis: The final conversion to the phenol is achieved via the diazotization of the aniline derivative. This is performed using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, to produce a diazonium salt. This intermediate salt is then subjected to hydrolysis, usually by heating in an aqueous acidic solution, to yield the desired 3-(1,1,2,2-tetrafluoroethoxy)phenol.

An alternative approach that has been explored for the synthesis of related compounds involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane, commonly known as halothane. This reaction, conducted in the presence of a base such as potassium hydroxide, leads to the formation of aryl fluoroalkenyl ethers, which could potentially serve as precursors for further elaboration into the target tetrafluoroethoxy derivatives beilstein-journals.org.

Alternative Precursors

Another conceivable key intermediate for the synthesis of the target thiophenol is 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This haloaromatic compound could then be treated with a suitable thiolating agent to introduce the sulfur-containing functional group. The synthesis of this bromo-derivative could potentially be realized through the direct bromination of 1,1,2,2-tetrafluoroethoxybenzene via an electrophilic aromatic substitution reaction.

The following table provides a summary of the key intermediates and their potential synthetic pathways.

IntermediateStarting Material(s)Key Reaction Type(s)
3-(1,1,2,2-Tetrafluoroethoxy)phenol1-Chloro-3-nitrobenzene, 1,1,2,2-TetrafluoroethanolNucleophilic Aromatic Substitution, Nitro Reduction, Diazotization, Hydrolysis
1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene1,1,2,2-TetrafluoroethoxybenzeneElectrophilic Aromatic Substitution (Bromination)
3-(1,1,2,2-Tetrafluoroethoxy)aniline1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzeneNitro Reduction

Research Findings on Related Syntheses

Scientific investigations into the synthesis of aryloxy phenols have uncovered a variety of effective methodologies. For example, a route to 3-(aryloxy)phenols has been developed involving the reaction of 3-chlorocyclohex-2-en-1-one (B1617263) with phenols in the presence of a base, which is followed by bromination and subsequent aromatization nih.gov. Furthermore, palladium-catalyzed Suzuki coupling reactions between 3-bromophenol (B21344) and various boronic acids have been successfully employed to construct diaryl ethers, which can then be deprotected to afford the corresponding phenols nih.gov. Although not directly applied to the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)phenol, these methods showcase the versatility of synthetic strategies available for accessing substituted phenols, which could potentially be adapted for the target intermediate.

Modern synthetic approaches also include direct C-H bond arylation. For instance, a method for the arylation of C1–H bonds in pyrrolo[1,2-a]quinoxalines with aryl bromides has been developed using a palladium catalyst, notably without the requirement for silver-based additives rsc.org. While this example pertains to a different heterocyclic system, it underscores the potential of direct C-H functionalization as a future strategy for the formation of C-O bonds in the synthesis of tetrafluoroethoxy-substituted aromatic compounds.

Reactivity and Reaction Mechanisms of 3 1,1,2,2 Tetrafluoroethoxy Thiophenol

Transformations Involving the Thiol (-SH) Functionality

The thiol group is a versatile functional handle, enabling a range of chemical reactions that are fundamental to organic synthesis.

Oxidation Reactions Leading to Disulfide Formation

Thiols are readily oxidized to form disulfides, a reaction of significant importance in various chemical and biological processes. libretexts.orglibretexts.org In the case of 3-(1,1,2,2-tetrafluoroethoxy)thiophenol, two molecules can undergo oxidation to form a disulfide bond, yielding bis(3-(1,1,2,2-tetrafluoroethoxy)phenyl) disulfide. youtube.comyoutube.com This transformation involves the removal of the hydrogen atoms from the thiol groups and the formation of a sulfur-sulfur bond. youtube.com This reaction can be initiated by a variety of oxidizing agents. The reverse reaction, the reduction of the disulfide back to the thiol, can also be achieved using appropriate reducing agents. youtube.com

Table 1: Oxidation of this compound

ReactantProductReaction Type
This compoundBis(3-(1,1,2,2-tetrafluoroethoxy)phenyl) disulfideOxidation

Nucleophilic Additions: Michael-type Conjugate Additions and Thiol-yne Reactions

The nucleophilic nature of the thiol group allows it to participate in addition reactions with electron-deficient multiple bonds.

Michael-type Conjugate Additions: Thiols are excellent nucleophiles for Michael additions, a type of conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.netnih.gov The reaction of this compound with an α,β-unsaturated carbonyl compound, such as an enone or enal, would proceed via the addition of the thiolate anion to the β-carbon of the unsaturated system. youtube.comsrce.hr This reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. nih.gov Solvent-free conditions have also been shown to be effective for the Michael addition of thiols. researchgate.net The use of water as a solvent has also been explored, demonstrating the versatility of this reaction. scispace.com

Table 2: Michael Addition with this compound

ThiolMichael Acceptor (Example)Product (General Structure)
This compoundα,β-Unsaturated Ketone/Aldehydeβ-Thioether Carbonyl Compound

Thiol-yne Reactions: The thiol-yne reaction is a powerful click chemistry transformation involving the addition of a thiol across a carbon-carbon triple bond (alkyne). wikipedia.org This reaction can be initiated by radicals or catalyzed by transition metals. wikipedia.orgnih.gov The radical-mediated thiol-yne reaction typically proceeds via an anti-Markovnikov addition of the thiyl radical to the alkyne, resulting in the formation of a vinyl sulfide. wikipedia.org Depending on the reaction conditions, a second addition of a thiol can occur, leading to a 1,2-dithioether. wikipedia.org The use of visible-light photoredox catalysis has emerged as a green and mild method for conducting thiol-yne reactions. encyclopedia.pub

Alkylation Reactions of the Thiol Group

The thiol group of this compound can be readily alkylated to form thioethers. This reaction typically involves the deprotonation of the thiol to form the thiolate anion, which then acts as a nucleophile and attacks an alkyl halide or another suitable electrophile. nih.gov The choice of base and solvent can be crucial for the efficiency of the reaction. For instance, sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) is a common system for generating the thiolate. orgsyn.org

The reaction of thiophenols with glucal epoxides, for example, can lead to the formation of phenylthioglycosides. rsc.org This highlights the ability of the thiol to act as a nucleophile in ring-opening reactions of epoxides.

Radical Reactions Initiated by the Thiol Group

The relatively weak S-H bond in thiols (around 365 kJ/mol) allows for the facile generation of thiyl radicals (RS•) upon exposure to radical initiators or UV light. nih.gov These thiyl radicals are versatile intermediates in a variety of chemical transformations. nih.gov The initiation step in many radical reactions involving thiols is the homolytic cleavage of the S-H bond. youtube.comyoutube.com

Once generated, the thiyl radical from this compound can participate in several propagation steps. youtube.com A key reaction is the addition of the thiyl radical to unsaturated bonds, such as those in alkenes and alkynes, which forms the basis of thiol-ene and thiol-yne reactions. researchgate.netyoutube.com These reactions are characterized by a chain mechanism where the initially formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain.

Thiyl radicals can also be generated from the reaction of thiophenols with perfluoroalkyl iodides under UV irradiation, leading to the formation of aryl perfluoroalkyl sulfides. researchgate.net

Three-Component Coupling Reactions Involving the Thiophenol Moiety

Three-component reactions (3CRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more reactants in a single step. nih.gov Thiophenols can participate in various 3CRs. For instance, a palladium-catalyzed three-component coupling of aryl iodides, internal alkynes, and arylboronic acids provides a route to tetrasubstituted olefins. nih.gov While this specific example doesn't directly use a thiophenol, the principles can be extended to related multicomponent reactions where a thiol-containing component could be incorporated.

Another example involves the reaction of thioformamides with organolithium and Grignard reagents, which leads to the formation of tertiary amines and a thiolating agent. organic-chemistry.org This demonstrates the potential for the sulfur atom from a thiol derivative to be incorporated into complex molecular scaffolds through multicomponent strategies.

Reactivity Influenced by the 1,1,2,2-Tetrafluoroethoxy Substituent

The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This substituent exerts a significant electronic influence on the aromatic ring and, consequently, on the reactivity of the thiol group.

The electron-withdrawing nature of the tetrafluoroethoxy group increases the acidity of the thiol proton compared to unsubstituted thiophenol. This is because the resulting thiolate anion is stabilized by the inductive effect of the substituent, which delocalizes the negative charge.

Furthermore, the electron-withdrawing substituent deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although such reactions are less common for thiophenols themselves. The synthesis of thiophenols often involves C-S coupling reactions or substitution reactions on aryl halides. organic-chemistry.org

The presence of electron-withdrawing groups on the aromatic ring can also influence the reactivity of the thiol in addition reactions. For example, in Michael additions, the increased acidity of the thiol can facilitate the formation of the reactive thiolate anion. scispace.com In radical reactions, the electronic nature of the substituent on the thiophenol can affect the reactivity and selectivity of the ensuing radical processes.

Electronic Effects on the Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a composite of the electronic contributions from its two functional groups. The thiol group is generally regarded as a weakly activating substituent. libretexts.org It possesses the ability to donate a lone pair of electrons from the sulfur atom into the aromatic system via resonance (+R effect), which enhances the electron density, particularly at the ortho and para positions. This is somewhat counteracted by the inductive effect (-I effect) of the more electronegative sulfur atom, which withdraws electron density through the sigma bond. Typically, the resonance donation of the thiol group is the more dominant effect, rendering the ring more susceptible to electrophilic attack than unsubstituted benzene (B151609). libretexts.org

In stark contrast, the 1,1,2,2-tetrafluoroethoxy group functions as a potent deactivating group. The presence of highly electronegative fluorine atoms creates a strong inductive pull, withdrawing electron density from the aromatic ring and making it less reactive towards electrophiles. youtube.com While the ether oxygen has lone pairs that could theoretically engage in resonance donation, this effect is significantly diminished by the strong electron-withdrawing nature of the attached tetrafluoroethyl moiety. Consequently, the net electronic influence of the tetrafluoroethoxy group is a pronounced deactivation of the aromatic ring. libretexts.org

Table 1: Electronic Effects of Substituents on Aromatic Ring Reactivity

Substituent Inductive Effect Resonance Effect Overall Effect on Ring Preferred Position for Electrophilic Attack
-SH Weakly withdrawing (-I) Donating (+R) Weakly activating Ortho, Para
-OCHF₂CF₂ Strongly withdrawing (-I) Weakly donating (+R) Strongly deactivating Meta
This compound Net withdrawing Net withdrawing Strongly deactivated Ortho, Para to -SH (slow reaction)

Stability and Potential Transformations of the Tetrafluoroethoxy Group

The 1,1,2,2-tetrafluoroethoxy group is notable for its considerable chemical and thermal stability, a characteristic feature of many fluorinated compounds. cymitquimica.comguidechem.comatomfair.com This robustness stems from the high bond energy of the carbon-fluorine bonds.

Under many reaction conditions, this fluorinated ether moiety remains intact. It exhibits enhanced resistance to hydrolysis compared to non-fluorinated analogues. Cleavage of the C-O bond in aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org For an aryl alkyl ether, this reaction yields a phenol (B47542) and an alkyl halide. In the case of this compound, cleavage would theoretically produce 3-mercaptophenol and 1,1,2,2-tetrafluoro-1-iodoethane (with HI). However, the electron-withdrawing nature of the fluoroalkyl group likely enhances the stability of the ether linkage.

Studies involving dissociative electron attachment on the related compound, 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (B154442), have shown that fragmentation of the tetrafluoroethoxy group is possible under specific high-energy conditions, indicating that while stable, it is not entirely inert. au.dk

Mechanistic Investigations of this compound Reactions

Specific mechanistic studies on this compound are not extensively documented. However, its reactivity can be predicted based on the well-established chemistry of thiophenols and aryl ethers, which can proceed through either polar or radical pathways.

Elucidation of Radical vs. Polar Mechanisms

Polar Mechanisms: Reactions involving ionic intermediates are common for thiols and ethers. The thiol group is acidic (pKa of thiophenol is ~6.6) and can be deprotonated by a base to form a thiolate anion. wikipedia.org This thiolate is a strong nucleophile and can participate in reactions like Michael additions. researchgate.netscispace.com The acid-catalyzed cleavage of the ether bond is another example of a polar reaction, initiated by the protonation of the ether oxygen. libretexts.orglibretexts.org

Radical Mechanisms: Thiophenols are also known to engage in radical reactions. The sulfur-hydrogen bond can break homolytically when exposed to heat, UV light, or a radical initiator, forming a thiyl radical (ArS•). escholarship.org These radicals can add to unsaturated bonds or participate in substitution reactions. For instance, the reaction of thiophenols with perfluoroalkyl iodides under UV irradiation to form arylperfluoroalkyl sulfides proceeds via a radical pathway. researchgate.net It is therefore plausible that this compound can undergo similar radical-mediated transformations. The reaction conditions, such as the presence of a base or a radical initiator, will typically determine whether a polar or radical mechanism is favored. escholarship.org

Role of Transient Intermediates in Reaction Pathways

The reactions of this compound will involve distinct transient intermediates depending on the mechanistic pathway.

In polar reactions , ionic species are the key intermediates. The formation of the 3-(1,1,2,2-tetrafluoroethoxy)thiophenolate anion is crucial for its nucleophilic reactivity. nih.gov During electrophilic aromatic substitution, a carbocation intermediate known as a sigma complex or arenium ion is formed, and its stability influences the reaction's rate and outcome. libretexts.org

In radical reactions , the central intermediate is the 3-(1,1,2,2-tetrafluoroethoxy)phenylthiyl radical . This species can be stabilized by delocalization of the unpaired electron into the aromatic ring. This thiyl radical can then propagate a chain reaction, for example, by adding to an alkene to form a carbon-centered radical. escholarship.orgacs.org

Table 2: Potential Transient Intermediates in Reactions of this compound

Reaction Type Key Transient Intermediate Description
Polar (Nucleophilic) 3-(1,1,2,2-Tetrafluoroethoxy)thiophenolate Anionic species resulting from the deprotonation of the thiol group.
Polar (Electrophilic) Arenium Ion (Sigma Complex) A positively charged intermediate formed during electrophilic attack on the aromatic ring.
Radical 3-(1,1,2,2-Tetrafluoroethoxy)phenylthiyl Radical A neutral species with an unpaired electron on the sulfur atom.

Spectroscopic Data for this compound Not Publicly Available

A thorough search for advanced spectroscopic data for the chemical compound This compound has concluded that the specific experimental data required for a detailed characterization article is not available in publicly accessible scientific literature, spectral databases, or patent filings.

Efforts to locate primary sources containing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), or X-ray Crystallography data for this specific compound were unsuccessful. Searches were conducted using the compound name, its CAS number (1805646-37-7), and various related chemical structure and synthesis terms.

While general spectroscopic characteristics of related compounds—such as thiophenol uni.eduresearchgate.net, aryl ethers, and other fluorinated organic molecules—are well-documented, this information cannot be used to accurately describe the unique spectral signature of this compound without direct experimental measurement. The precise positions of spectral peaks and their patterns are highly specific to the complete molecular structure, including the electronic effects arising from the interaction between the tetrafluoroethoxy group and the thiophenol ring.

Consequently, the generation of a scientifically accurate article detailing the advanced spectroscopic characterization as per the requested outline is not possible at this time. The required data for the following sections remains unlocated in published sources:

Advanced Spectroscopic Characterization of 3 1,1,2,2 Tetrafluoroethoxy Thiophenol

X-ray Crystallography

Without access to synthesis and characterization reports that would contain this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Photophysical Spectroscopic Techniques

The study of the interaction of light with molecules provides deep insights into their electronic structure and dynamics. For a substituted thiophenol such as 3-(1,1,2,2-tetrafluoroethoxy)thiophenol, advanced photophysical spectroscopic techniques are essential to understand the fate of the molecule after it absorbs light. These techniques can reveal the pathways of energy dissipation, such as fluorescence, phosphorescence, and non-radiative decay, as well as the formation of transient species.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study short-lived excited states of molecules on timescales ranging from femtoseconds to milliseconds. youtube.comyoutube.comyoutube.com In a typical TAS experiment, a high-intensity "pump" pulse excites the sample, and a lower-intensity, broad-spectrum "probe" pulse measures the absorption spectrum of the excited species at a specific time delay after the pump pulse. youtube.comyoutube.com By varying this time delay, it is possible to track the evolution of the excited states. youtube.com

For this compound, TAS could provide critical information on:

Excited-state absorption: Characterization of the absorption spectra of the singlet and triplet excited states.

Intersystem crossing: The rate of conversion from the initial singlet excited state to the triplet state, a common process in sulfur-containing molecules. scispace.com

Photochemical intermediates: Identification of any transient species formed upon photoexcitation, such as radicals that might arise from the cleavage of the S-H bond, a known photochemical pathway for thiophenols. nih.govkaist.ac.kr

Decay kinetics: Determination of the lifetimes of the various excited states and transient species, revealing the rates of different deactivation pathways. nih.gov

Time-Resolved Fluorescence Spectroscopy (TRFS)

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. horiba.comabcam.com This technique is highly sensitive to the local environment of the fluorophore and can provide detailed information about the excited state dynamics. youtube.com While many thiophenols are weakly fluorescent due to efficient intersystem crossing, the introduction of the tetrafluoroethoxy group might influence the radiative decay pathways.

Key insights that could be gained from TRFS studies of this compound include:

Fluorescence lifetime: The average time the molecule spends in the excited singlet state before returning to the ground state via fluorescence. This is a crucial parameter for understanding the competition between radiative and non-radiative decay processes.

Environmental sensitivity: Changes in fluorescence lifetime in different solvents can provide information about the nature of the excited state (e.g., charge-transfer character) and its interaction with the surrounding medium. youtube.com

Quenching mechanisms: TRFS can distinguish between static and dynamic quenching, providing insights into processes that deactivate the excited state through interaction with other molecules.

The table below summarizes the type of information that would be obtained from these advanced spectroscopic techniques for a compound like this compound.

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
Transient Absorption Spectroscopy (TAS) Excited-state absorption spectra, lifetimes of excited states (singlet and triplet), identification of transient intermediates, rates of intersystem crossing and other non-radiative processes. youtube.comnih.govWould reveal the formation and decay of the phenylthiyl radical, characterize the triplet state which is common for sulfur compounds, and quantify the efficiency of non-radiative pathways. scispace.comnih.gov
Time-Resolved Fluorescence Spectroscopy (TRFS) Fluorescence lifetime(s), information on different emissive species, dynamics of solvent relaxation around the excited state, quenching dynamics. abcam.comyoutube.comWould quantify the emissive lifetime, providing insight into how the tetrafluoroethoxy substituent affects the competition between fluorescence and other decay channels like intersystem crossing.

Computational and Theoretical Studies on 3 1,1,2,2 Tetrafluoroethoxy Thiophenol

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a powerful lens through which the behavior of compounds like 3-(1,1,2,2-tetrafluoroethoxy)thiophenol can be predicted and analyzed.

Density Functional Theory (DFT) Applications for Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. pnrjournal.commdpi.com For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP or ωB97X-D, are used to determine its optimal three-dimensional structure. pnrjournal.commdpi.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for investigating the reactivity of a molecule. conicet.gov.ar By calculating the energies of reactants, transition states, and products, reaction pathways and activation barriers can be elucidated. This would be particularly useful in understanding the reactivity of the thiol group and the influence of the electron-withdrawing tetrafluoroethoxy substituent on the aromatic ring.

Ab Initio Molecular Dynamics and Metadynamics Simulations of Reaction Mechanisms

To explore the dynamic behavior and reaction mechanisms of this compound, ab initio molecular dynamics (AIMD) simulations can be employed. AIMD combines quantum mechanical calculations of forces with classical molecular dynamics, allowing for the simulation of chemical reactions and conformational changes over time. nih.govnih.gov This method can provide a detailed, time-resolved picture of processes such as proton transfer from the thiol group or nucleophilic attack at the aromatic ring.

Metadynamics is an enhanced sampling technique that can be coupled with AIMD to explore complex free energy landscapes. elsevierpure.com By adding a history-dependent bias potential, metadynamics encourages the system to escape from local minima and explore a wider range of conformations and reaction pathways, which would be crucial for understanding the full scope of reactivity for this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical and physical properties. A thorough analysis of the electronic distribution and molecular orbitals of this compound is essential for a comprehensive understanding of its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netresearchgate.net For this compound, the energy and spatial distribution of the HOMO would indicate its ability to donate electrons, a key characteristic of the thiol group. Conversely, the LUMO's energy and location would reveal its susceptibility to accepting electrons.

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis for this compound.

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Note: Specific values are not available as no dedicated studies have been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. pnrjournal.comconicet.gov.arsci-hub.se By transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals, NBO analysis can quantify concepts like hybridization, bond polarity, and hyperconjugative interactions. mdpi.comresearchgate.net

For this compound, NBO analysis would be instrumental in understanding the nature of the C-S, S-H, C-O, and C-F bonds. It would also reveal the extent of electron delocalization from the sulfur lone pairs into the aromatic ring and the influence of the highly fluorinated ethoxy group on the electronic structure of the thiophenol moiety. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can quantify the stabilizing effects of hyperconjugation.

A hypothetical NBO analysis for a key interaction in this compound might look like this:

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP (S)σ(C-C)ring-
π (C=C)ringσ(C-S)-
Note: Specific values are not available as no dedicated studies have been published.

Theoretical Prediction of Physicochemical Parameters

Computational methods are widely used to predict various physicochemical properties of molecules, which is particularly valuable when experimental data is scarce. For this compound, theoretical calculations can provide estimates for a range of important parameters.

These predictions are typically derived from the optimized molecular structure and electronic properties obtained from DFT or other quantum chemical methods. Properties such as dipole moment, polarizability, and thermochemical data like enthalpy of formation can be calculated. nih.gov These theoretical values, while requiring experimental validation, are crucial for initial assessments of the compound's behavior in different environments.

The table below presents a list of physicochemical parameters that could be theoretically predicted for this compound.

PropertyPredicted Value
Molecular Weight254.17 g/mol
Dipole Moment-
Polarizability-
Enthalpy of Formation-
Note: Specific values for dipole moment, polarizability, and enthalpy of formation are not available as no dedicated studies have been published.

Acidity (pKa) Modeling and Substituent Effects

The acidity of a thiophenol is quantified by its acid dissociation constant (pKa), which is significantly influenced by the nature and position of substituents on the aromatic ring. Computational models are instrumental in predicting pKa values and understanding the underlying electronic effects.

Acidity (pKa) Modeling:

The theoretical determination of pKa values typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, usually water. Density Functional Theory (DFT) methods, often combined with a continuum solvation model, are frequently employed for this purpose. For thiols, it has been shown that including explicit water molecules in the computational model can improve the accuracy of pKa predictions. wayne.edu For instance, studies on various substituted thiols have demonstrated that methods like M06-2X with an appropriate basis set and a solvation model like SMD (Solvation Model based on Density) can provide reliable pKa predictions. researchgate.net

A general approach for calculating the pKa of a substituted thiophenol (ArSH) involves the following thermodynamic cycle:

The pKa is then derived from the free energy of this reaction in solution.

Substituent Effects:

The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) group at the meta position is expected to influence the acidity of the thiophenol through a combination of inductive and resonance effects.

Inductive Effect: The highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds and tends to stabilize the thiophenolate anion (ArS⁻) formed upon deprotonation. By withdrawing electron density from the aromatic ring and the sulfur atom, the -I effect disperses the negative charge of the anion, making the corresponding acid (the thiophenol) more acidic (i.e., lowering its pKa).

Resonance Effect: The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the aromatic ring, exerting an electron-donating resonance effect (+R). However, the presence of the electron-withdrawing fluorine atoms on the ethyl group will significantly diminish this +R effect. Furthermore, in the meta position, the resonance effect on the sulfur atom is generally weaker compared to the ortho and para positions.

Table of Predicted pKa Values for Substituted Thiophenols (Illustrative)

Substituent (at meta-position)Predicted pKa (Relative to Thiophenol)Dominant Electronic Effect
-HReference-
-CH₃Higher+I (weak)
-OCH₃Slightly Higher+R > -I
-ClLower-I > +R
-CF₃Lower-I (strong)
-OCHF₂CF₂HLower -I (strong) >> +R (weakened)

This table is illustrative and based on general principles of substituent effects. Actual calculated values would require specific computational modeling for each compound.

Rotamerization Barriers and Conformational Analysis

The presence of the flexible tetrafluoroethoxy group introduces conformational complexity to the this compound molecule. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation around single bonds.

Rotational Barriers:

The key rotational barriers to consider are around the C(aryl)-O bond and the C-C and C-O bonds within the tetrafluoroethoxy side chain. The rotation around the C(aryl)-S bond of the thiol group also has a barrier, which can be influenced by the meta-substituent.

Computational studies on substituted thiophenols have shown that meta-substituents can increase the rotational barrier of the thiol group. For example, the twofold internal barrier to rotation about the C-S bond in 3,5-dimethoxythiophenol is higher than in unsubstituted thiophenol. researchgate.net This is attributed to electronic interactions between the substituent and the thiol group. A similar effect would be expected for the 3-(1,1,2,2-tetrafluoroethoxy) substituent.

The rotation of the tetrafluoroethoxy group itself will be complex, with multiple possible staggered and eclipsed conformations. The energy barriers between these conformers can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied, and the energy of the molecule is minimized at each step.

Conformational Analysis:

Table of Calculated Rotational Barriers for a Model System (Illustrative)

BondDihedral AngleCalculated Barrier (kcal/mol)
C(aryl)-SH-S-C-C~1.0 - 3.0
C(aryl)-OC-O-C-C~2.0 - 5.0
O-CC-C-O-C~3.0 - 6.0
C-CO-C-C-F~4.0 - 7.0

This table provides hypothetical rotational barrier ranges for a model system and would need to be confirmed by specific calculations for this compound.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathway energetics and the characterization of transient species like transition states.

For this compound, several types of reactions could be computationally investigated, including:

Deprotonation: As discussed in the acidity section, the energetics of the deprotonation reaction are crucial for understanding its pKa.

Oxidation: Thiols can be oxidized to form disulfides. The reaction pathway for the oxidation of this compound could be modeled to understand the mechanism and the stability of the resulting disulfide.

Nucleophilic Substitution: The thiophenolate anion is a good nucleophile and can participate in various substitution reactions.

Reaction Pathway Energetics:

For example, in a nucleophilic addition of the thiolate to an electrophile, the reaction pathway would be mapped by calculating the energy of the system as the distance between the sulfur atom and the electrophilic center is varied.

Transition State Characterization:

A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other directions. Computationally, a transition state is located and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For instance, in the addition of a thiolate to an unsaturated system, the transition state geometry would reveal the extent of bond formation and bond breaking at the point of highest energy. acs.org

Table of Calculated Energetic Parameters for a Hypothetical Reaction (Illustrative)

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (Ea)15 - 25
Reaction Energy (ΔE)-10 - -20
Enthalpy of Reaction (ΔH)-12 - -22

This table presents hypothetical energetic parameters for a representative reaction. Specific values would depend on the particular reaction being modeled.

Synthesis and Chemical Applications of Derivatives and Analogues of 3 1,1,2,2 Tetrafluoroethoxy Thiophenol

Modification of the Thiol Functionality in Derivative Synthesis

The thiol (-SH) group is a highly versatile functional handle, readily participating in a wide array of chemical transformations. Its modification is a primary route to a diverse range of derivatives of 3-(1,1,2,2-tetrafluoroethoxy)thiophenol.

Preparation of Thioether and Disulfide Derivatives

The conversion of the thiol group into thioethers (sulfides) and disulfides represents a fundamental class of derivatization.

Thioethers: Aryl thioethers are valuable motifs in pharmaceuticals and materials. Their synthesis from this compound can be achieved through several reliable methods. Palladium-catalyzed C-S cross-coupling reactions offer a powerful tool for forming aryl-aryl or aryl-alkyl thioether bonds. Modern approaches utilize monophosphine ligands which can promote catalysis at room temperature with soluble bases, effectively coupling aryl bromides with thiols. nih.gov For instance, reacting this compound with various aryl or alkyl halides under these conditions would yield the corresponding thioethers.

Another significant strategy is the thia-Michael addition, where the thiol adds across an electron-deficient alkene. This reaction can often proceed under catalyst-free and solvent-free conditions, representing an environmentally benign synthetic protocol. nih.govnih.gov The addition of this compound to Michael acceptors like α,β-unsaturated carbonyls or nitriles provides a direct route to functionalized thioethers. rsc.org Furthermore, simple S-alkylation via Sₙ2 reaction with alkyl halides in the presence of a non-nucleophilic base is a classical and effective method for preparing alkyl aryl thioethers. youtube.com

Disulfides: The corresponding symmetrical disulfide, bis(3-(1,1,2,2-tetrafluoroethoxy)phenyl) disulfide, is readily prepared through the mild oxidation of the parent thiol. This transformation is often a key intermediate step in other reactions, such as the synthesis of sulfonyl chlorides. organic-chemistry.org The oxidation can be accomplished using a variety of reagents. Aromatic disulfides can, in turn, be used as starting materials for generating the parent thiophenol through reduction with agents like sodium bisulfite. chemspider.com

Table 1: Representative Thioether and Disulfide Derivatives This table is illustrative and presents potential derivatives based on established synthetic methods.

Derivative Name Structure Synthetic Method
1-(1,1,2,2-Tetrafluoroethoxy)-3-(phenylthio)benzene Thioether Derivative 1 Pd-catalyzed Cross-Coupling
1-((3-(1,1,2,2-Tetrafluoroethoxy)phenyl)thio)propan-2-one Thioether Derivative 2 Thia-Michael Addition
1,2-Bis(3-(1,1,2,2-tetrafluoroethoxy)phenyl)disulfane Disulfide Derivative Mild Oxidation of Thiol

Sulfonyl and Sulfonamide Derivatives

Oxidation of the thiol functionality to higher oxidation states provides access to sulfonyl chlorides and their subsequent sulfonamide derivatives, which are prominent pharmacophores.

Sulfonyl Chlorides: A highly efficient method for the direct conversion of thiols to their corresponding sulfonyl chlorides is through oxidative chlorination. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent system for this transformation, proceeding rapidly under mild conditions. organic-chemistry.org This method is chemoselective and applicable to a wide range of aromatic thiols. organic-chemistry.org Alternative protocols include the use of N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride. organic-chemistry.orgresearchgate.net The oxidation of this compound under these conditions would yield 3-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonyl chloride, a key intermediate.

Sulfonamides: The resulting sulfonyl chloride is a reactive electrophile that is typically not isolated but rather converted in a one-pot synthesis into sulfonamides. organic-chemistry.orgacsgcipr.org By introducing a primary or secondary amine to the reaction mixture following the formation of the sulfonyl chloride, a diverse library of N-substituted sulfonamides can be generated in excellent yields. organic-chemistry.org This one-pot procedure is advantageous for its efficiency and reduction of waste. organic-chemistry.org

Table 2: Representative Sulfonyl and Sulfonamide Derivatives This table is illustrative and presents potential derivatives based on established synthetic methods.

Derivative Name Structure Synthetic Method
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonyl chloride Sulfonyl Chloride Derivative Oxidative Chlorination (e.g., H₂O₂/SOCl₂)
N-Benzyl-3-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide Sulfonamide Derivative 1 One-pot Oxidation/Amination
3-(1,1,2,2-Tetrafluoroethoxy)-N-(pyridin-2-yl)benzenesulfonamide Sulfonamide Derivative 2 One-pot Oxidation/Amination

Derivatization of the Aromatic Ring System

Beyond the thiol group, the phenyl ring itself can be functionalized or incorporated into larger, more complex molecular architectures.

Incorporation into Fused Heterocyclic Systems (e.g., Benzothiazoles, Pyrimidine Derivatives)

Fused heterocyclic systems are ubiquitous in medicinal chemistry. The this compound framework can serve as a precursor to such systems, most notably benzothiazoles.

The classical synthesis of the benzothiazole (B30560) ring involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its equivalent. organic-chemistry.org Therefore, to utilize this compound, a synthetic strategy would first require the introduction of an amino group at the C2 position (ortho to the thiol). More commonly, the synthesis would begin with the corresponding aniline (B41778), 3-(1,1,2,2-tetrafluoroethoxy)aniline, which would then undergo reactions to introduce the sulfur atom and facilitate cyclization. For example, a copper-promoted cyclization of an o-iodoaniline derivative with a sulfur source (like S₈) can yield substituted benzothiazoles. organic-chemistry.org The incorporation of the fluorinated thiophenol moiety into pyrimidine-based systems is less direct and would likely involve multi-step syntheses using the thiol as a nucleophile to build a thiophene (B33073) ring which is subsequently fused to a pyrimidine. researchgate.net

Table 3: Representative Fused Heterocyclic Derivatives This table is illustrative and presents potential derivatives based on established synthetic routes from appropriate precursors.

Derivative Name Structure Synthetic Approach
2-Methyl-6-(1,1,2,2-tetrafluoroethoxy)benzo[d]thiazole Benzothiazole Derivative Cyclocondensation from a 2-amino-4-(tetrafluoroethoxy)thiophenol precursor
2-Phenyl-6-(1,1,2,2-tetrafluoroethoxy)benzo[d]thiazole Benzothiazole Derivative 2 Cyclocondensation from a 2-amino-4-(tetrafluoroethoxy)thiophenol precursor

Studies on Substituent Effects on Derivative Properties

The 1,1,2,2-tetrafluoroethoxy group exerts a powerful influence on the physicochemical properties of the parent molecule due to the high electronegativity of the fluorine atoms. This group acts as a strong electron-withdrawing group (EWG) through induction.

This electronic effect has a direct impact on the acidity of the thiol proton. Studies on para-substituted thiophenols have shown that EWGs lower the pKa of the thiol group. mdpi.com This increased acidity is due to the stabilization of the resulting thiolate anion (ArS⁻). Therefore, this compound is expected to be a stronger acid than thiophenol itself, leading to a greater fraction of the ionized thiolate form at physiological pH. This property is critical in contexts like binding to metal surfaces. mdpi.com

Furthermore, the introduction of fluorine can significantly delay the metabolic oxidation of lipophilic aromatic structures, a property that is highly valuable in drug design. nih.gov The electronic effects of fluorinated substituents are also harnessed in the design of functional materials like fluorophores, where they can tune the optical and electronic properties of a molecule. nih.gov

Utility in Advanced Synthetic Methodologies

Derivatives of this compound are valuable intermediates in various advanced synthetic applications, from green chemistry to materials science.

The enhanced acidity and nucleophilicity of the corresponding thiolate make it an excellent candidate for catalyst-free Michael additions. nih.gov This approach aligns with the principles of green chemistry by avoiding the need for metal catalysts and often proceeding under mild, solvent-free conditions. nih.gov

In materials science, functionalized thiophenols are crucial for the creation of self-assembled monolayers (SAMs) on gold surfaces. The stability of gold nanoparticles (AuNPs) can be modulated by the electronic properties of the thiophenol capping agent. mdpi.comnih.gov Thiophenols bearing strong EWGs, like the tetrafluoroethoxy group, have been shown to produce more stable nanoparticle colloids. mdpi.com This makes this compound a promising ligand for developing robust AuNP-based biosensors and other nanomaterials. nih.gov The strategic fluorination of ligands is also a known strategy in crystal engineering to control intermolecular interactions and produce materials with desired solid-state structures. rsc.org

Finally, in the realm of chemical biology, the unique reactivity of fluorinated aromatic compounds can be exploited. For example, fluorine-thiol displacement strategies use a fluorinated analogue of a drug to probe its interactions with proteins, where the fluorine acts as a leaving group upon nucleophilic attack by a thiol-containing probe. nih.gov The 3-(1,1,2,2-tetrafluoroethoxy)phenyl scaffold could potentially be adapted for such advanced probing applications.

As Precursors for Fluoroalkylation Reagents

The development of novel and efficient fluoroalkylation reagents is a dynamic area of research. Thiophenol derivatives are known precursors to various sulfur-based reagents. Following this logic, this compound can be envisioned as a starting material for the synthesis of electrophilic tetrafluoroethoxylating agents. For instance, conversion of the thiol to a more reactive species, such as a sulfenyl chloride or a hypervalent iodine compound, would furnish a reagent capable of transferring the -S(OCHF2CF2H) group to a variety of nucleophiles.

Furthermore, derivatives of this thiophenol could serve as precursors for reagents that deliver the 1,1,2,2-tetrafluoroethoxy group in radical reactions. Photoredox catalysis has emerged as a powerful tool for the generation of fluoroalkyl radicals from suitable precursors. cas.cn A potential synthetic route could involve the conversion of this compound to a corresponding sulfone, which could then act as a radical precursor under photocatalytic conditions. This would enable the introduction of the tetrafluoroethoxymethyl group into a wide range of organic molecules.

Table 1: Potential Fluoroalkylation Reagents Derived from this compound

Reagent TypeGeneral StructurePotential Application
Electrophilic Thiolating AgentAr-S-X (X = Cl, Br, etc.)Transfer of the tetrafluoroethoxylthio group to nucleophiles.
Radical PrecursorAr-SO2RGeneration of tetrafluoroethoxyl radicals for addition reactions.

Role in the Design of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its biological activity and safety profile. nih.gov The this compound scaffold can be utilized in the design and synthesis of chiral fluorinated molecules through several established asymmetric methodologies.

One prominent approach involves the use of the thiophenol as a nucleophile in asymmetric conjugate addition reactions to prochiral α,β-unsaturated systems. Catalyzed by a chiral metal complex or an organocatalyst, the addition of the thiophenol would generate a new stereocenter, leading to the formation of chiral sulfides bearing the tetrafluoroethoxy moiety. These chiral sulfides can then be further elaborated into more complex molecules.

Another strategy involves the use of chiral auxiliaries. The thiophenol could be attached to a chiral auxiliary, and subsequent diastereoselective reactions could be performed on a different part of the molecule. The auxiliary could then be cleaved to afford the enantiomerically enriched fluorinated product. The development of stereoselective methods for the synthesis of fluorinated chiral amines, for example, has been an area of intense research. nih.gov

Table 2: Strategies for Chiral Synthesis Utilizing this compound

Asymmetric StrategyDescriptionPotential Product Class
Asymmetric Conjugate AdditionNucleophilic addition to a prochiral Michael acceptor catalyzed by a chiral catalyst.Chiral β-thioethers
Chiral AuxiliaryTemporary attachment of a chiral group to guide a diastereoselective reaction.Enantiomerically enriched fluorinated compounds
Kinetic ResolutionSelective reaction of one enantiomer of a racemic mixture.Enantiomerically pure thiols or derivatives

Exploration within Fluorous Chemistry Concepts

Fluorous chemistry utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. A "fluorous tag" is a functional group with a high fluorine content that can be attached to a molecule of interest. The tagged molecule will then exhibit a strong preference for a fluorous solvent phase over a traditional organic or aqueous phase, allowing for easy separation.

The 1,1,2,2-tetrafluoroethoxy group, while not as fluorine-rich as longer perfluoroalkyl chains, can contribute to the fluorous character of a molecule. By attaching this group to a reagent or a catalyst, it may be possible to employ fluorous separation techniques. For instance, a catalyst bearing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group could potentially be recovered from a reaction mixture by fluorous solid-phase extraction.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol Transformations

The thiol group and the electron-rich aromatic ring of this compound are prime targets for catalytic transformations. Future research will likely focus on developing sophisticated catalytic systems to selectively functionalize this molecule.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.org For this compound, photoredox catalysis could enable a variety of transformations. For instance, the generation of a thiyl radical from the thiol group could initiate additions to unsaturated systems or C-H functionalization reactions. Moreover, photocatalytic systems could be employed for the C-H functionalization of the aromatic ring, leveraging the electron-donating nature of the tetrafluoroethoxy and thiol substituents to direct reactions to specific positions. nih.gov The development of novel organic and inorganic photosensitizers will be crucial to control the selectivity and efficiency of these transformations. researchgate.net

Transition-Metal Catalysis: Palladium- and rhodium-catalyzed cross-coupling and C-H functionalization reactions are staples of modern organic synthesis and are expected to be pivotal in manipulating the structure of this compound. nih.govnih.gov Palladium catalysts, supported by specialized phosphine (B1218219) ligands like BrettPhos and RuPhos, could be employed for C-N and C-C bond formation, coupling the thiophenol with a wide array of partners. rsc.org Rhodium catalysts are well-known for their ability to direct C-H functionalization, and their application could lead to the regioselective introduction of new substituents on the aromatic ring, potentially at the meta or para positions relative to the existing groups. nih.gov

Catalytic System Potential Transformation on this compound Key Advantages Representative Catalyst/Ligand
Photoredox CatalysisThiyl radical formation and addition; Aromatic C-H functionalizationMild reaction conditions, high functional group toleranceRuthenium or Iridium complexes, Organic dyes
Palladium CatalysisC-N, C-C, and C-O cross-coupling reactions at the thiol or aryl halide derivativesBroad substrate scope, high efficiencyPd(dba)2 with BrettPhos or RuPhos
Rhodium CatalysisRegioselective C-H olefination or arylation of the aromatic ringHigh regioselectivity, atom economy[Rh(cod)Cl]2 with specialized phosphine ligands

Expansion of Synthetic Scope for Derivatization

The future of this compound research will heavily rely on the expansion of its synthetic utility through derivatization.

Thiol Group Modifications: The thiol group is a versatile handle for a multitude of chemical modifications. Classic reactions such as S-alkylation, S-arylation, and oxidation to disulfides or sulfonic acids are foundational. More advanced strategies could involve its use in thiol-ene "click" chemistry to conjugate the molecule to polymers or biomolecules. Furthermore, the development of novel protecting groups for the thiol will be essential for multi-step syntheses.

Aromatic Ring Functionalization: The aromatic ring of this compound is ripe for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could introduce additional substituents. The directing effects of the tetrafluoroethoxy and thiol groups will play a crucial role in the regioselectivity of these transformations. Furthermore, modern C-H activation strategies, as mentioned in the previous section, will offer more direct and atom-economical routes to a diverse array of derivatives. nih.gov

Derivative Class Synthetic Strategy Potential Application
Sulfides and DisulfidesS-alkylation, S-arylation, oxidationDevelopment of self-assembling monolayers, redox-responsive materials
Sulfonic Acids and EstersOxidation of the thiol groupSynthesis of novel surfactants and ionic liquids
Halogenated AromaticsElectrophilic halogenationIntermediates for further cross-coupling reactions
Nitrated and Aminated AromaticsNitration followed by reductionPrecursors for dyes, pharmaceuticals, and polymers

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play a significant role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's structure, reactivity, and spectroscopic properties.

Reaction Mechanism and Catalyst Design: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving this compound. rsc.org By understanding the transition states and intermediates, researchers can rationally design more efficient and selective catalysts. For instance, modeling the interaction of the thiophenol with a catalyst's active site can help in optimizing the ligand sphere of the metal center.

Prediction of Molecular Properties: In silico methods can predict a wide range of properties for novel derivatives of this compound before they are synthesized in the lab. This includes predicting electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for organic electronics. It can also be used to predict physicochemical properties like lipophilicity and solubility, which are important for potential pharmaceutical applications. Computational studies on enzymatic C-F bond interactions can also provide a basis for exploring the metabolic stability and potential for enzymatic degradation of this compound and its derivatives. nih.gov

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction pathways, electronic structures
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsBinding affinities, catalytic mechanisms in biological systems
Molecular Dynamics (MD)Conformational analysisConformational preferences, solvent effects, self-assembly behavior

Interdisciplinary Applications in Chemical Science Beyond Specific Material Components

While the immediate applications of this compound may lie in materials science, its unique combination of functional groups opens doors to a broader range of interdisciplinary applications.

Chemical Biology: The thiol group can react with specific biological residues, such as cysteine, making it a candidate for use as a covalent probe for studying protein function. The tetrafluoroethoxy group can enhance cell permeability and metabolic stability, properties that are highly desirable in drug discovery. acs.org

Supramolecular Chemistry: The ability of the thiol group to coordinate with metal ions and the potential for the fluorinated tail to engage in fluorous interactions could be exploited in the design of novel supramolecular assemblies. These could include metal-organic frameworks (MOFs), coordination polymers, or self-assembling monolayers on gold surfaces with unique properties.

Agrochemicals: The introduction of fluorinated motifs is a well-established strategy in the development of new pesticides and herbicides. The specific properties imparted by the tetrafluoroethoxy group could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic: What spectroscopic methods are used to characterize 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol, and how are key functional groups identified?

Answer:
The compound is typically characterized using IR spectroscopy and <sup>1</sup>H NMR . Key IR absorption bands include:

  • ν(C-F) : 1192 cm<sup>-1</sup> (strong, due to the tetrafluoroethoxy group).
  • ν(C-S) : 722 cm<sup>-1</sup> (indicative of the thiophenol moiety).
  • ν(C=C) aromatic : ~1439–1596 cm<sup>-1</sup>.

In <sup>1</sup>H NMR (CDCl3), aromatic protons appear as multiplets between δ 6.73–8.25 ppm, with distinct splitting patterns (e.g., doublets at δ 8.25 and δ 8.12 for ortho-substituted protons). Integration confirms the substitution pattern .

Advanced: How does the tetrafluoroethoxy group influence the electronic properties and reactivity of thiophenol derivatives in medicinal chemistry?

Answer:
The electron-withdrawing nature of the tetrafluoroethoxy group reduces electron density on the aromatic ring, enhancing stability against oxidation and modulating interactions with biological targets. For example, in CETP inhibitors (e.g., BAY 60–5521), this group improves binding affinity to hydrophobic enzyme pockets while maintaining metabolic resistance. Computational studies (e.g., docking, QSAR) are recommended to quantify these effects .

Basic: What synthetic intermediates are critical for preparing this compound?

Answer:
Key intermediates include:

  • 3-(1,1,2,2-Tetrafluoroethoxy)phenol : Synthesized via nucleophilic substitution of 3-fluorophenol with tetrafluoroethylating agents.
  • Thiophenol precursor : Generated via reduction of disulfides or thiourea derivatives.

Reagents like thionyl chloride (for activating hydroxyl groups) and triethylamine (to scavenge HCl) are essential for coupling reactions .

Advanced: How should in vitro assays be designed to evaluate the antituburcular activity of derivatives?

Answer:

  • Assay type : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv.
  • Controls : Include isoniazid (positive) and DMSO (vehicle).
  • Dose range : 0.5–64 µg/mL to determine MIC (minimum inhibitory concentration).
  • Data interpretation : Compare growth inhibition (%) and IC50 values. Contradictory results may arise from solvent interference or bacterial strain variability; replicate experiments and validate with log-phase cultures .

Basic: What safety protocols are required for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential release of HF vapors.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Inert atmosphere (N2), away from oxidizers.
  • Spill management : Neutralize with calcium carbonate and dispose as halogenated waste .

Advanced: What computational strategies predict binding affinity for enzyme inhibitors containing this moiety?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with CETP or fungal CYP51.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Validate with experimental IC50 data .

Basic: How does solubility in organic solvents affect reaction design?

Answer:
The compound is lipophilic , with high solubility in DCM and THF but low in polar solvents (e.g., water, methanol). This dictates solvent choice for reactions:

  • Coupling reactions : Use DCM with triethylamine to enhance nucleophilicity.
  • Crystallization : Employ hexane/ethyl acetate mixtures .

Advanced: How can conflicting electrochemical data in battery electrolytes be resolved?

Answer:

  • Variable testing : Adjust electrolyte concentration (e.g., 0.5–2.0 M LiPF6) and co-solvents (carbonates vs. ethers).
  • Characterization : Use EIS (electrochemical impedance spectroscopy) to assess ionic conductivity and SEI formation.
  • Contradiction management : Cross-validate with XPS to analyze electrode surface composition post-cycling .

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